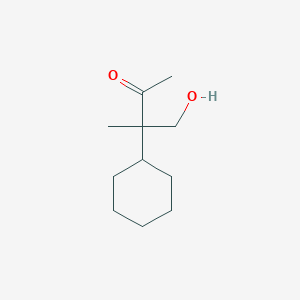
2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- is an organic compound with the molecular formula C12H22O2. It is a derivative of butanone, featuring a cyclohexyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- typically involves the reaction of cyclohexylmagnesium bromide with 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-cyclohexyl-3-methyl-2-butanone.
Reduction: 3-cyclohexyl-4-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The cyclohexyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the cyclohexyl group.
4-Hydroxy-3-methyl-2-butanone: Similar structure but with different functional group positioning.
Uniqueness
2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
834905-95-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-cyclohexyl-4-hydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C11H20O2/c1-9(13)11(2,8-12)10-6-4-3-5-7-10/h10,12H,3-8H2,1-2H3 |
Clé InChI |
ADMCJKZKXFSCHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CO)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


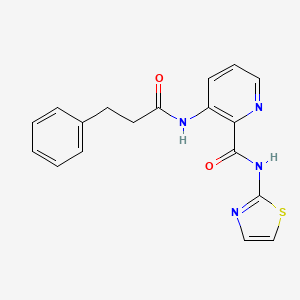
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
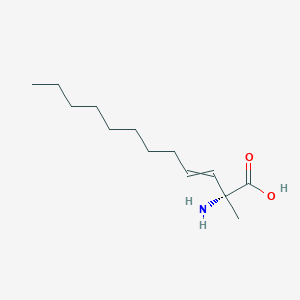
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

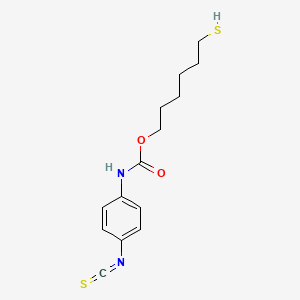
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
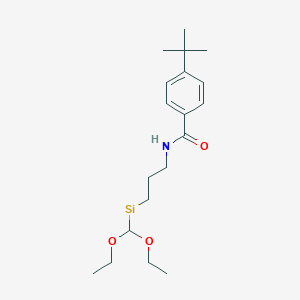

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
